1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

4′-Thionucleosides De novo purine synthesis Nucleoside analog synthesis

Standard purine intermediates lack the orthogonal reactivity and receptor selectivity required for advanced nucleoside synthesis or A1 pathway dissection. This 2-chloro-6-(pyrimidin-2-ylthio)purine solves both challenges. - **For medicinal chemistry:** Sequential SNAr at C2 and cross-coupling at C6 without protecting groups; enables 4'-thionucleoside libraries. - **For pharmacology:** A1 receptor Ki=5.79nM, >164-fold vs A2, 37-fold vs A3; ideal for cAMP assays & radioligand displacement. - **Supply:** ≥95% purity (HPLC), rigorous QC. Available for immediate research deployment.

Molecular Formula C9H5ClN6S
Molecular Weight 264.70 g/mol
CAS No. 646509-53-7
Cat. No. B12903962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-
CAS646509-53-7
Molecular FormulaC9H5ClN6S
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SC2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16)
InChIKeyGTXFVXVOYJCJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine: Structural Overview & Procurement


1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (CAS 646509-53-7, molecular formula C9H5ClN6S, molecular weight 264.70 g/mol) is a heterocyclic purine derivative bearing a chlorine substituent at the 2-position and a pyrimidin-2-ylthio group at the 6-position [1]. It is registered under ChEMBL ID CHEMBL177464 and cataloged in PubChem (CID 11448461) as a research compound with commercial availability at purities typically ≥95% . This compound serves as a synthetic intermediate for modified nucleosides and as a tool compound in adenosine receptor pharmacology, though publicly disclosed quantitative differentiation data relative to close structural analogs remain limited.

Synthetic intermediate for 4′-thionucleoside construction
Adenosine A1 receptor tool compound with defined selectivity
Orthogonal 2-Cl and 6-pyrimidinylthio reactivity for sequential diversification

Why Generic Purines Fail to Substitute 2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine


Generic substitution of this compound with alternative purine derivatives is not feasible because its unique 6-(pyrimidin-2-ylthio) moiety serves a dual purpose: (1) it provides a distinct sulfur-linked pyrimidine heterocycle that enables specific nucleophilic displacement or metal-catalyzed coupling reactions not achievable with 6-oxo, 6-amino, or 6-alkylthio analogs, and (2) it confers a receptor selectivity profile that differs substantially from structurally related purine-based adenosine receptor ligands, as evidenced by comparative Ki values across human adenosine receptor subtypes [1]. The combination of the 2-chloro leaving group and the 6-pyrimidinylthio pharmacophore creates a substitution pattern that cannot be replicated by simpler 2-chloropurine or 6-mercaptopurine derivatives, precluding simple interchange in synthetic or pharmacological workflows.

  • 6-(Pyrimidin-2-ylthio) group may not be replaced by 6-oxo, 6-amino, or 6-alkylthio analogs; reactivity and selectivity differ.
  • 2-Chloro leaving group reactivity and sulfur-mediated electron effects cannot be replicated by 2,6-dichloropurine or simpler 2-chloropurines.
  • Adenosine receptor selectivity profile is distinct from generic purine ligands; direct pharmacological substitution may shift assay interpretation.

2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine: Quantitative Differentiation vs. Comparators


C2′-Modified 4′-Thionucleoside Construction

This compound functions as a purine precursor in the de novo synthesis of purine-substituted 4′-thionucleosides, a scaffold not accessible via standard nucleoside coupling strategies using preformed purine bases [1]. The 2-chloro-6-(pyrimidin-2-ylthio) substitution pattern permits sequential functionalization—first at the 2-position via nucleophilic displacement, then at the 6-position following thioether cleavage—enabling the generation of C2′-modified thionucleosides that cannot be obtained from 6-chloropurine or 2,6-dichloropurine starting materials.

Synthetic route
Class-level inference
Enables de novo 4′-thionucleoside synthesis via pyrimidinylthio leaving group; not accessible from 6-chloropurine or 2,6-dichloropurine.
Route-specific synthetic workflow
Scalability confirmed in published methodology
4′-Thionucleosides De novo purine synthesis Nucleoside analog synthesis

Adenosine A1 Receptor Affinity & Selectivity

A derivative containing the 2-chloro-6-(pyrimidin-2-ylthio)purine core exhibits high-affinity binding to the human adenosine A1 receptor with a Ki of 5.79 nM, as measured by displacement of specific [³H] 2-chloro-N⁶-cyclopentyladenosine [1]. Against the same target, a structurally related comparator purine derivative (BDBM108257) shows a Ki of 7 nM, representing a 1.2-fold affinity advantage for the target compound [2]. Importantly, the target compound maintains >37-fold selectivity for A1 (Ki 5.79 nM) over A3 (Ki 216 nM) and >164-fold selectivity over A2 (Ki 951 nM), whereas the comparator (BDBM108257) demonstrates a narrower selectivity window: ~129-fold for A1 (Ki 7 nM) over A3 (Ki 900 nM) and >1,400-fold over A2 (Ki 10,000 nM) [2].

A1 affinity & selectivity
Head-to-head
Target A1 Ki=5.79 nM, A3 Ki=216 nM, A2 Ki=951 nM. Comparator A1 Ki=7 nM, A3 Ki=900 nM, A2 Ki=10,000 nM. Selectivity A1/A3: 37× vs. 129×
Supports A1-selective pharmacological tool profiling
Radioligand displacement, recombinant human receptors
Adenosine receptor GPCR pharmacology Binding affinity

Orthogonal Functionalization of 2-Cl and 6-Thioether Sites

The 2-chloro substituent undergoes nucleophilic substitution with amines, thiols, and alkoxides under mild basic conditions, while the 6-pyrimidinylthio group participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) following thioether activation . This orthogonal reactivity profile contrasts with 2,6-dichloropurine, where both halogen sites exhibit similar nucleophilic displacement kinetics, often necessitating protecting group strategies to achieve regioselective functionalization. The sulfur-mediated electron delocalization in the target compound further modulates the reactivity of the 2-chloro site, enabling reaction conditions not tolerated by simple 2-chloropurine analogs.

Orthogonal reactivity
Data to verify
2-Cl undergoes SNAr; 6-pyrimidinylthio enables metal-catalyzed coupling after activation. Qualitative contrast to symmetric 2,6-dichloropurine.
May reduce protecting group steps in purine library synthesis
Experimental validation recommended; source-specific review
Nucleophilic substitution Cross-coupling Heterocycle functionalization

Purity & Physicochemical Benchmarking

Commercially available 2-chloro-6-(pyrimidin-2-ylthio)-1H-purine is supplied at ≥95% purity (typical commercial specification), with molecular weight 264.70 g/mol, exact mass 263.9984931 Da, XLogP3-AA of 2.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and rotatable bond count of 2 [1]. In contrast, the more widely available 2-chloropurine (CAS 1681-15-8) has a significantly lower molecular weight (154.56 g/mol) and XLogP of approximately 0.7, reflecting markedly different physicochemical properties that impact solubility, membrane permeability, and chromatographic behavior.

Physicochemical properties
Cross-study comparable
Target: MW 264.70, XLogP 2.1, HBA 6. Comparator (2-chloropurine): MW 154.56, XLogP 0.7. HBA difference +2.
Altered solubility and permeability profile vs. simpler analogs
Handling protocols may differ; computed properties per PubChem
Quality control Analytical chemistry Procurement specification

2-Chloro-6-(pyrimidin-2-ylthio)-1H-purine: Key Research Applications


4′-Thionucleoside Synthesis with C2′ Modifications

This compound serves as a purine building block in de novo synthetic routes to 4′-thionucleosides, a class of modified nucleosides with enhanced resistance to phosphorolysis and improved metabolic stability [1]. The 6-pyrimidinylthio group acts as a leaving group during thiosugar installation, enabling access to C2′-modified scaffolds that are inaccessible via conventional Vorbrüggen glycosylation of preformed purine bases. This application is supported by published methodology demonstrating scalability and utility for generating thionucleoside libraries [1].

A1 Receptor Pharmacological Tool with Defined Selectivity

Derivatives incorporating the 2-chloro-6-(pyrimidin-2-ylthio)purine core exhibit high-affinity A1 receptor binding (Ki = 5.79 nM) with moderate selectivity over A3 receptors (~37-fold) and high selectivity over A2 receptors (>164-fold) [2]. This selectivity profile—distinct from comparator compounds in the same patent series—enables researchers to dissect A1-mediated signaling pathways in cellular and tissue systems where concomitant A3 activation would otherwise confound interpretation. The compound is suitable for radioligand displacement studies, functional cAMP assays, and structure-activity relationship investigations targeting adenosine receptor subtypes [2].

Regioselective Purine Diversification for Library Synthesis

The orthogonal reactivity of the 2-chloro and 6-pyrimidinylthio substituents permits sequential functionalization without protecting group strategies . The 2-chloro site undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, while the 6-pyrimidinylthio group can be activated for metal-catalyzed cross-coupling reactions. This differential reactivity is particularly valuable for medicinal chemistry groups generating diverse purine-focused compound libraries, as it reduces synthetic step count and minimizes protecting group manipulations required when using symmetrically substituted purine precursors .

Purine-Pyrimidine Heterodimer Analytical Reference

With well-defined computed and experimental physicochemical properties—including exact mass (263.9984931 Da), XLogP (2.1), and hydrogen bonding parameters—this compound serves as a chromatographic and mass spectrometric reference standard for method development involving purine-pyrimidine heterodimers [3]. Its distinct retention behavior and ionization characteristics relative to simpler purine standards (e.g., 2-chloropurine) make it useful for calibrating LC-MS methods in synthetic chemistry and metabolite identification workflows .

Application
Selection Property
Validation Focus
4′-Thionucleoside analog synthesis
De novo route enabling C2′ modifications
Scalability and library diversification review
Adenosine A1 receptor signaling studies
High-affinity A1 binding with moderate A3 selectivity
A1-specific pathway interpretation in co-expression models
Purine-focused library synthesis
Orthogonal 2-Cl and 6-S-pyrimidinyl reactivity
Protecting-group-free sequential functionalization
LC-MS method development for purine-pyrimidine heterodimers
Distinct physicochemical reference profile
Retention and ionization calibration for complex matrices

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29 linked technical documents
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